molecular formula C13H18N2 B11951125 5-Benzyl-2,5-diazaspiro[3.4]octane

5-Benzyl-2,5-diazaspiro[3.4]octane

Cat. No.: B11951125
M. Wt: 202.30 g/mol
InChI Key: DHKBHAIOOOGEIT-UHFFFAOYSA-N
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Description

5-Benzyl-2,5-diazaspiro[3.4]octane is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its unique spirocyclic structure, which includes a benzyl group and two nitrogen atoms within a spiro[3.4]octane framework . This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,5-diazaspiro[3.4]octane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,5-diazaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-2,5-diazaspiro[3.4]octane is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,5-diazaspiro[3.4]octane
  • Benzyl 2,5-Diazaspiro[3.4]Octane-5-Carboxylate

Uniqueness

5-Benzyl-2,5-diazaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .

Properties

IUPAC Name

5-benzyl-2,5-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-12(6-3-1)9-15-8-4-7-13(15)10-14-11-13/h1-3,5-6,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKBHAIOOOGEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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